molecular formula C9H10O3 B1314078 Methyl 3-hydroxy-2-methylbenzoate CAS No. 55289-05-9

Methyl 3-hydroxy-2-methylbenzoate

Cat. No. B1314078
CAS RN: 55289-05-9
M. Wt: 166.17 g/mol
InChI Key: PJSKJGYGIBLIAS-UHFFFAOYSA-N
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Patent
US06133303

Procedure details

A solution of 17.98 g (0.118 mol) of 3-hydroxy-2-methylbenzoic acid in 200 mL of MeOH was treated with 2.0 mL of conc. H2SO4 and heated at reflux overnight. The solution was concentrated under reduced pressure and diluted with H2O. The product was collected and recrystallized from MeOH/H2O to give 12.85 g (65.6% yield) of a tan solid, mp 74-75° C. The structure was confirmed by NMR and mass spectroscopy. MS m/z 167 (M+H+).
Quantity
17.98 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
65.6%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].OS(O)(=O)=O.[CH3:17]O>>[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:17])=[O:6]

Inputs

Step One
Name
Quantity
17.98 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with H2O
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH/H2O

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C(C(=O)OC)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.85 g
YIELD: PERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.